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Compound of Interest

Compound Name: Methyl 2-amino-6-methylbenzoate

Cat. No.: B101674 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
Methyl 2-amino-6-methylbenzoate is a significant organic intermediate used in the synthesis

of various pharmaceutical and chemical compounds.[1] A thorough understanding of its

molecular structure, electronic properties, and spectroscopic behavior is crucial for optimizing

reaction pathways and designing novel derivatives. This whitepaper provides a comprehensive

overview of the theoretical and computational approaches used to characterize Methyl 2-
amino-6-methylbenzoate. By employing Density Functional Theory (DFT), we can elucidate

its geometric parameters, vibrational frequencies, electronic transitions, and reactivity

descriptors. This guide serves as a foundational resource for researchers engaged in the study

and application of this versatile molecule.

Molecular Properties and Structure
Methyl 2-amino-6-methylbenzoate, with the CAS number 18595-13-6, is a derivative of

benzoic acid. Its fundamental physicochemical properties are summarized below.[2][3] The

molecular structure consists of a benzene ring substituted with an amino group, a methyl

group, and a methyl ester group at positions 2, 6, and 1, respectively.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b101674?utm_src=pdf-interest
https://www.benchchem.com/product/b101674?utm_src=pdf-body
https://anchor.lookchem.com/404.aspx
https://www.benchchem.com/product/b101674?utm_src=pdf-body
https://www.benchchem.com/product/b101674?utm_src=pdf-body
https://www.benchchem.com/product/b101674?utm_src=pdf-body
https://www.chemnet.com/cas/en/18595-13-6/Methyl-2-amino-6-methylbenzoate.html
https://www.sigmaaldrich.com/US/en/product/bldpharmatechcoltd/bl3h1f1cc222?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 18595-13-6 [2]

Molecular Formula C₉H₁₁NO₂ [1][2]

Molecular Weight 165.19 g/mol [3]

Appearance
Colorless to Yellow Solid or

Liquid
[3]

Purity ≥98% [1][3]

Boiling Point 257.2°C at 760 mmHg [2]

Density 1.132 g/cm³ [2]

Flash Point 120.2°C [2]

Storage
Inert atmosphere, room

temperature, dark place
[3][4]

Computational and Experimental Protocols
To investigate the properties of Methyl 2-amino-6-methylbenzoate, a combination of

computational and experimental techniques is employed. The theoretical calculations provide a

detailed understanding at the molecular level, which is then validated by experimental

spectroscopic data.

Computational Methodology: Density Functional Theory
(DFT)
DFT has become a standard method for the quantum chemical study of moderately sized

organic molecules due to its balance of accuracy and computational cost.[5]

Protocol:

Geometry Optimization: The molecular structure of Methyl 2-amino-6-methylbenzoate is

first optimized to find its lowest energy conformation. This is typically performed using the
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B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a

comprehensive basis set such as 6-311++G(d,p).[5][6]

Frequency Calculations: Following optimization, vibrational frequency calculations are

performed at the same level of theory. The absence of imaginary frequencies confirms that

the optimized structure corresponds to a true energy minimum. These calculations provide

theoretical FT-IR and FT-Raman spectra.

NMR and UV-Vis Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used

to predict ¹H and ¹³C NMR chemical shifts. Time-Dependent DFT (TD-DFT) is employed to

calculate the electronic absorption spectra (UV-Vis), providing insights into the molecule's

electronic transitions.

Molecular Orbital and Reactivity Analysis: Frontier Molecular Orbitals (HOMO and LUMO)

and the Molecular Electrostatic Potential (MEP) surface are calculated to analyze the

molecule's reactivity and interaction sites.
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Caption: Computational workflow for DFT analysis.

Experimental Spectroscopic Protocols
FT-IR and FT-Raman Spectroscopy:

FT-IR: The Fourier Transform Infrared (FTIR) spectrum is typically recorded in the 4000–400

cm⁻¹ range using a KBr pellet technique.[5][7] This identifies the characteristic functional

group vibrations.

FT-Raman: The Fourier Transform Raman spectrum is recorded in the 3500–50 cm⁻¹ range

using a Nd:YAG laser source.[5][7] It provides complementary information to the IR

spectrum, particularly for non-polar bonds.
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NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a

suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with Tetramethylsilane (TMS) as

the internal standard.[8] This provides detailed information about the carbon-hydrogen

framework of the molecule.

UV-Vis Spectroscopy:

The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or methanol)

over a range of 200-800 nm to identify the electronic transitions within the molecule.

Spectroscopic Analysis
Vibrational Analysis (FT-IR and FT-Raman)
The vibrational spectra of Methyl 2-amino-6-methylbenzoate are characterized by the modes

of its functional groups. Based on studies of similar molecules like methyl benzoate and

substituted aminobenzoic acids, the key vibrational assignments can be predicted.[7][9]
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Vibrational Mode
Expected Wavenumber
(cm⁻¹) (Theoretical)

Description

N-H Asymmetric Stretch ~3500
Stretching of the amino group

N-H bonds

N-H Symmetric Stretch ~3400
Stretching of the amino group

N-H bonds

Aromatic C-H Stretch 3100 - 3000
Stretching of C-H bonds on the

benzene ring

Aliphatic C-H Stretch 3000 - 2850
Asymmetric and symmetric

stretching of methyl groups

C=O Stretch (Ester) ~1720
Stretching of the carbonyl

group in the methyl ester[10]

C=C Aromatic Stretch 1620 - 1450

In-plane stretching of the

benzene ring carbon-carbon

bonds[10]

N-H Bending ~1600
Scissoring/bending motion of

the amino group

C-O Stretch (Ester) 1300 - 1200
Stretching of the C-O single

bond in the ester group[10]

NMR Spectral Analysis
The ¹H and ¹³C NMR spectra provide a map of the molecule's structure. While full spectral data

is not available in the initial search, chemical shifts can be predicted based on the electronic

environment of each nucleus.[8][11]

Predicted ¹H NMR Chemical Shifts:

-NH₂ Protons: A broad singlet, typically in the range of 4.0-5.0 ppm.

Aromatic Protons: Multiplets in the range of 6.5-7.5 ppm.

-OCH₃ Protons: A singlet around 3.8-3.9 ppm.
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Ar-CH₃ Protons: A singlet around 2.3-2.5 ppm.

Predicted ¹³C NMR Chemical Shifts:

C=O (Ester) Carbon: ~168 ppm.

Aromatic Carbons: 110-150 ppm.

-OCH₃ Carbon: ~52 ppm.

Ar-CH₃ Carbon: ~20 ppm.

Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are critical for understanding chemical reactivity. The HOMO acts as an electron

donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE =

ELUMO - EHOMO) is a key indicator of molecular stability and reactivity.

Highest Occupied
Molecular Orbital
(Electron Donor)

Lowest Unoccupied
Molecular Orbital

(Electron Acceptor)
Energy

ΔE = E_LUMO - E_HOMO
(Reactivity Indicator)

Click to download full resolution via product page

Caption: Frontier Molecular Orbital energy relationship.

For Methyl 2-amino-6-methylbenzoate, the HOMO is expected to be localized primarily on

the electron-rich amino group and the benzene ring, while the LUMO is likely centered on the

electron-withdrawing methyl ester group and the ring. A smaller HOMO-LUMO gap suggests

higher reactivity.
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Parameter Description Significance

EHOMO
Energy of the Highest

Occupied Molecular Orbital

Represents the electron-

donating ability of the

molecule.

ELUMO
Energy of the Lowest

Unoccupied Molecular Orbital

Represents the electron-

accepting ability of the

molecule.

ΔE (Energy Gap) ELUMO - EHOMO

Indicates chemical reactivity

and kinetic stability. A small

gap implies high reactivity.

Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for

electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's

electron density surface.

Red Regions (Negative Potential): Indicate areas of high electron density, corresponding to

nucleophilic sites. For Methyl 2-amino-6-methylbenzoate, these are expected around the

oxygen atoms of the ester group and the nitrogen atom of the amino group.

Blue Regions (Positive Potential): Indicate areas of low electron density, corresponding to

electrophilic sites. These are expected around the hydrogen atoms of the amino group and

the methyl groups.

Green Regions (Neutral Potential): Indicate areas of near-zero potential, typically around the

carbon backbone of the benzene ring.

The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen

bonding, which can influence the molecule's biological activity and crystal packing.[12]

Conclusion
This technical guide outlines a comprehensive theoretical and computational framework for the

study of Methyl 2-amino-6-methylbenzoate. Through the application of Density Functional
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Theory, we can obtain detailed insights into its structural, spectroscopic, and electronic

properties. The calculated data, including vibrational frequencies, NMR chemical shifts, and

frontier molecular orbital energies, provide a robust foundation for understanding the

molecule's behavior. This information is invaluable for researchers in medicinal chemistry and

materials science, aiding in the rational design of novel compounds and the optimization of

synthetic pathways involving this important chemical intermediate. The synergy between

computational predictions and experimental validation is key to unlocking the full potential of

Methyl 2-amino-6-methylbenzoate in various scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Theoretical and Computational Investigation of Methyl
2-amino-6-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101674#theoretical-and-computational-studies-of-
methyl-2-amino-6-methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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